molecular formula C14H14ClNO B1616591 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one CAS No. 61640-16-2

4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B1616591
CAS No.: 61640-16-2
M. Wt: 247.72 g/mol
InChI Key: RJNCBNFDDJUWAS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one, also known as 4-Chloro-2-methylquinolin-3-ylbutan-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been widely studied for its potential applications in drug design, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Transformations

Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized using 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one derivatives. These derivatives show promise in the field of organic synthesis and have potential applications in developing various chemical compounds (Aleqsanyan & Hambardzumyan, 2021).

Anti-Tuberculosis Activity

Compounds similar to this compound, specifically 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, have shown significant antituberculosis activity. One such compound is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Antiplasmodial and Antiviral Activities

The structural functionalization of compounds related to this compound has led to the development of 7-chloro-4-aminoquinoline derivatives, demonstrating promising anti-malarial effects against Plasmodium falciparum strains and in vitro efficacy against influenza A virus (IAV) and SARS-CoV-2 (Mizuta et al., 2023).

Antioxidant and Anti-Diabetic Agents

Synthesized chloroquinoline derivatives, which are structurally related to this compound, have been evaluated for antioxidant activity and potential anti-diabetic effects. These compounds demonstrated effective inhibition against Glycogen Phosphorylase, a protein associated with diabetes (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Corrosion Inhibition

Certain Schiff’s bases derived from chloroquinoline compounds have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions, indicating potential applications in material science and engineering (Prabhu et al., 2008).

Properties

IUPAC Name

4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9(17)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNCBNFDDJUWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CCC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356952
Record name 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-16-2
Record name 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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